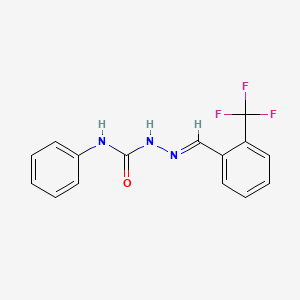
Semicarbazide, 1-(2-trifluoromethyl)benzylidene-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a hydrazinecarboxamide group, a phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.
Medicine
Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating specific diseases or conditions.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for “N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE: can be compared with other hydrazinecarboxamide derivatives.
Trifluoromethyl-substituted compounds: These compounds often exhibit unique chemical and biological properties due to the presence of the trifluoromethyl group.
Properties
Molecular Formula |
C15H12F3N3O |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)13-9-5-4-6-11(13)10-19-21-14(22)20-12-7-2-1-3-8-12/h1-10H,(H2,20,21,22)/b19-10+ |
InChI Key |
WUKKCOFCZAQPCD-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















